molecular formula C18H20N6O3S B2928958 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-07-6

4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2928958
CAS No.: 921166-07-6
M. Wt: 400.46
InChI Key: OBWSWRNAKIRKCP-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core with a dimethylsulfamoyl group and a tetrazole ring. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, reacting with an amine to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: Using dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl group.

    Tetrazole Ring Formation: The tetrazole ring can be introduced via a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide core or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often used as ligands in catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Biochemistry: Used in studies to understand enzyme interactions and molecular pathways.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(phenylmethyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(1H-tetrazol-5-yl)methyl)benzamide

Uniqueness

The presence of both the dimethylsulfamoyl group and the tetrazole ring in 4-(N,N-dimethylsulfamoyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide might confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-13-4-8-15(9-5-13)24-17(20-21-22-24)12-19-18(25)14-6-10-16(11-7-14)28(26,27)23(2)3/h4-11H,12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSWRNAKIRKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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